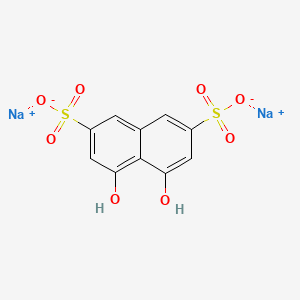
Fmoc-D-Glu-OAll
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Glu-OAll, also known as N-α-Fmoc-D-glutamic acid α-allyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino terminus and an allyl ester protecting group on the carboxyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Glu-OAll typically involves the protection of the amino and carboxyl groups of D-glutamic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The allyl ester group is then introduced by reacting the Fmoc-protected D-glutamic acid with allyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-Glu-OAll undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester group can be cleaved using palladium catalysts in the presence of nucleophiles like morpholine.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; palladium catalysts and morpholine for allyl ester cleavage.
Coupling: DCC or HATU as coupling agents; DMAP as a catalyst.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotected form of the compound can also be used for further modifications.
Applications De Recherche Scientifique
Fmoc-D-Glu-OAll is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of Fmoc-D-Glu-OAll involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus during the coupling reactions, preventing unwanted side reactions. The allyl ester group protects the carboxyl side chain, allowing selective deprotection and further functionalization. The compound interacts with various coupling agents and catalysts to form peptide bonds, contributing to the synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Glu-OAll: The L-isomer of Fmoc-D-Glu-OAll, used similarly in peptide synthesis.
Fmoc-Glu(OtBu)-OH: A tert-butyl ester-protected derivative of glutamic acid.
Fmoc-Asp(OAll)-OH: An aspartic acid derivative with an allyl ester protecting group.
Uniqueness
This compound is unique due to its D-configuration, which imparts different stereochemical properties compared to its L-isomer. This can influence the folding and biological activity of the synthesized peptides, making it valuable for specific applications in peptide research and drug development .
Propriétés
Formule moléculaire |
C23H22NO6- |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/p-1/t20-/m1/s1 |
Clé InChI |
ORKKMGRINLTBPC-HXUWFJFHSA-M |
SMILES isomérique |
C=CCOC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
C=CCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


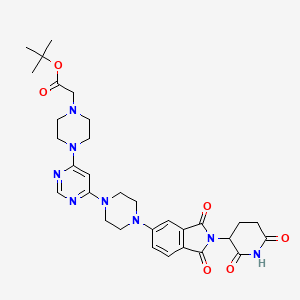
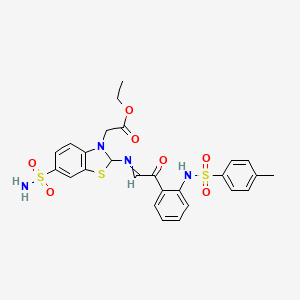
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
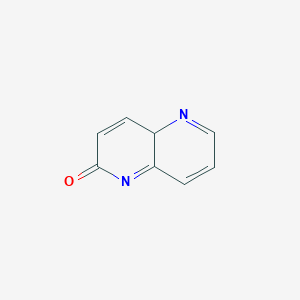
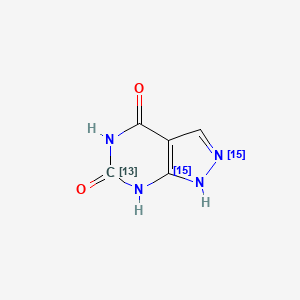
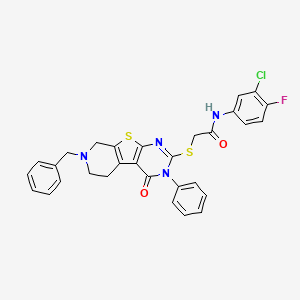
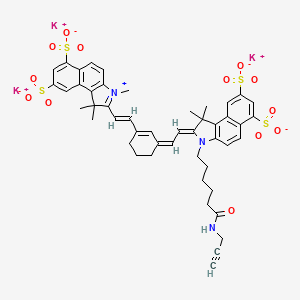

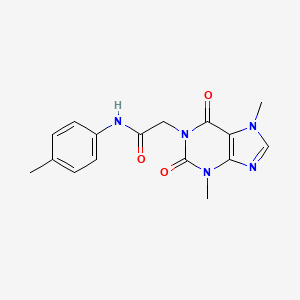
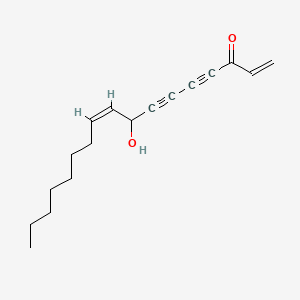
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
